bis-tris

Catalog No.
S005018
CAS No.
6976-37-0
M.F
C8H19NO5
M. Wt
209.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis-tris

CAS Number

6976-37-0

Product Name

bis-tris

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol

Molecular Formula

C8H19NO5

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2

InChI Key

OWMVSZAMULFTJU-UHFFFAOYSA-N

SMILES

C(CO)N(CCO)C(CO)(CO)CO

Synonyms

2-(bis(2-hydroxyethyl)amino)-2(hydroxymethyl)-1,3-propanediol, bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane, Bis-Tris, Bistris

Canonical SMILES

C(CO)N(CCO)C(CO)(CO)CO

Description

The exact mass of the compound 2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119932. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Supplementary Records. It belongs to the ontological category of pentol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis-Tris, scientifically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a zwitterionic buffering agent widely utilized in biochemistry and molecular biology. It is characterized by its white crystalline powder form and has a molecular formula of C8H19NO5, with a molecular weight of 209.24 g/mol. The compound is soluble in water and exhibits a pKa value of approximately 6.36 at 25°C, making it suitable for maintaining physiological pH levels in various biological applications .

As mentioned previously, Bis-Tris acts as a buffer by accepting or donating a proton depending on the surrounding pH. This buffering capacity is crucial in biological experiments to maintain a stable environment for enzymes and other biomolecules that are sensitive to pH changes [].

  • Wear gloves and safety glasses when handling the compound [].
  • Avoid inhalation of dust particles [].
  • Wash hands thoroughly after handling [].

Bis-Tris, also known as 2,2-Bis(hydroxymethyl)-2,2'prime,2"-nitrilotriethanol or BIS-TRIS buffer, is a tris(hydroxymethyl)aminomethane (Tris) alternative commonly used in biochemical research [].

  • Buffering Agent

    Bis-Tris functions as a good buffering agent in the physiological pH range (6.5-8.5) due to its pKa of 6.5. This makes it suitable for applications where maintaining a stable pH is crucial, such as in enzyme assays, cell culture studies, and protein purification [, ].

  • Improved Stability Compared to Tris

    A significant advantage of Bis-Tris over Tris is its superior stability at higher temperatures and over longer incubation times. Tris buffers tend to decompose at elevated temperatures, leading to changes in pH and potential effects on biomolecules. Bis-Tris offers better stability, making it a preferred choice for experiments requiring long incubations or high temperatures [, ].

  • Reduced Metal Ion Interactions

    Compared to Tris, Bis-Tris exhibits lower affinity for certain metal ions, such as copper. This can be beneficial in applications where metal ion interactions with the buffer might interfere with the experiment. For instance, Bis-Tris is preferred in studies involving copper-dependent enzymes [].

Limitations:

  • Lower Buffer Capacity: It's important to note that Bis-Tris has a lower buffer capacity compared to Tris. This means it might not be suitable for applications requiring a highly stable pH or large pH adjustments [].
. It can form complexes with certain metal ions, such as copper(II) and lead(II), which may influence its buffering capacity in solutions containing these metals. The compound's zwitterionic nature allows it to resist changes in pH when acids or bases are added, which is crucial for many enzymatic reactions and biological processes .

The biological activity of Bis-Tris is significant in various laboratory applications. It is commonly used in:

  • Cell Culture: Provides a stable environment for cell growth.
  • Electrophoresis: Acts as a buffer in gel electrophoresis for separating biomolecules.
  • Diagnostic Reagents: Used in various assays and diagnostic tests due to its stability and compatibility with biological systems .

Its ability to maintain a consistent pH makes it an ideal choice for experiments requiring precise conditions.

Bis-Tris can be synthesized through several methods, including:

  • Reaction of 2-Hydroxyethylamine with Formaldehyde: This method involves the reaction of 2-hydroxyethylamine with formaldehyde under controlled conditions to yield Bis-Tris.
  • Purification: The synthesized compound can be purified by crystallization from hot 1-butanol followed by drying under vacuum at room temperature .

These methods ensure high purity levels, often exceeding 99%, which is critical for its application in sensitive biological experiments.

The applications of Bis-Tris are extensive and include:

  • Biological Buffers: Used in preparing buffers for various biochemical assays.
  • Gel Electrophoresis: A common component in buffer systems for protein and nucleic acid separation.
  • Cell Culture Media: Provides an optimal environment for cell growth and maintenance.
  • Fractionation of Hemoglobin: Useful in separating different forms of hemoglobin during analysis .

Additionally, it serves as an alternative to more toxic buffers like cacodylate, making it safer for laboratory use.

Studies have shown that Bis-Tris can interact with various biological molecules, influencing their behavior under experimental conditions. For instance, its interaction with metal ions can alter enzyme kinetics and stability. Research has indicated that the choice of buffer can significantly impact the activity of enzymes such as EcoRV, highlighting the importance of selecting appropriate buffering agents based on their interaction profiles .

Several compounds share structural similarities with Bis-Tris, including:

Compound NameMolecular FormulapKa ValueUnique Features
Tris(hydroxymethyl)aminomethaneC4H11NO38.1Widely used in molecular biology; higher pKa
Bis-tris propaneC9H19N3O66.8Broader buffering range; used in PCR applications
N,N-Bis(2-hydroxyethyl)glycine (Bicine)C6H13N3O45.9Lower pKa; useful in specific biochemical contexts

Uniqueness of Bis-Tris: Its unique combination of low toxicity, effective buffering capacity around physiological pH, and compatibility with various biological systems sets it apart from other similar compounds. This makes it particularly valuable in applications requiring stringent control over pH levels without introducing harmful substances into biological samples .

Physical Description

Liquid

XLogP3

-3.3

UNII

Q1XC3631CP

GHS Hazard Statements

Aggregated GHS information provided by 174 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 174 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 172 of 174 companies with hazard statement code(s):;
H315 (67.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (32.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (67.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (65.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Buffers

Pictograms

Irritant

Corrosive;Irritant

Other CAS

6976-37-0

Wikipedia

Bistris

General Manufacturing Information

1,3-Propanediol, 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-: ACTIVE

Dates

Modify: 2023-09-12

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